5-Bromo-2,4-bis(methylthio)pyrimidine
Overview
Description
5-Bromo-2,4-bis(methylthio)pyrimidine is a heterocyclic organic compound with the molecular formula C6H7BrN2S2 and a molecular weight of 251.17 g/mol . This compound is characterized by the presence of a bromine atom and two methylthio groups attached to a pyrimidine ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors involved in cellular processes .
Mode of Action
5-Bromo-2,4-bis(methylthio)pyrimidine is a pyrimidine derivative. Pyrimidines are known to participate in nucleophilic displacement reactions . In the case of this compound, it can undergo direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .
Biochemical Pathways
As a pyrimidine derivative, it may be involved in nucleotide synthesis and metabolism, which are critical for dna and rna production and cellular function .
Pharmacokinetics
This compound is slightly soluble in water , which could influence its absorption and distribution in the body.
Result of Action
As a pyrimidine derivative, it may influence cellular processes such as dna and rna synthesis, potentially affecting cell growth and division .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a cool, dry place to maintain its stability . Additionally, dust formation should be avoided, and adequate ventilation should be ensured during handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-bis(methylthio)pyrimidine typically involves the reaction of 5-bromo-2,4-dichloropyrimidine with sodium methylthiolate. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions . The general reaction scheme is as follows:
5-Bromo-2,4-dichloropyrimidine+2NaSCH3→this compound+2NaCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,4-bis(methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, and primary amines are commonly used under reflux conditions in polar solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used in solvents like acetic acid or dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with different functional groups.
Scientific Research Applications
5-Bromo-2,4-bis(methylthio)pyrimidine has several applications in scientific research, including:
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Comparison with Similar Compounds
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
- 5-Bromo-4-chloro-2-(methylthio)pyrimidine
- 5-Bromopyrimidine
Comparison: 5-Bromo-2,4-bis(methylthio)pyrimidine is unique due to the presence of two methylthio groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-bromo-2,4-bis(methylsulfanyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPGGEJUFJYLHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1Br)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40286664 | |
Record name | Pyrimidine, 5-bromo-2,4-bis(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40286664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60186-81-4 | |
Record name | Pyrimidine,4-bis(methylthio)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrimidine, 5-bromo-2,4-bis(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40286664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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